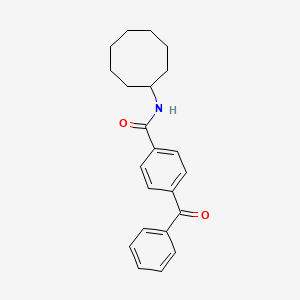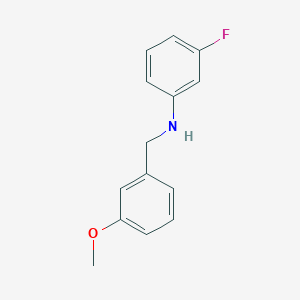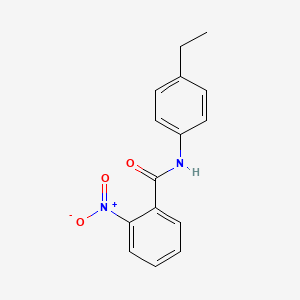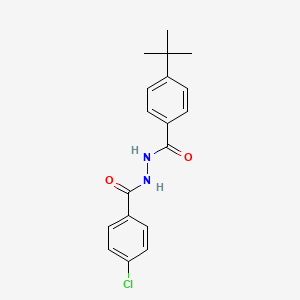
4-benzoyl-N-cyclooctylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-N-cyclooctylbenzamide, also known as BOC-4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. BOC-4 has shown promising results in various scientific research studies, and its potential applications are being explored extensively.
Mécanisme D'action
The mechanism of action of 4-benzoyl-N-cyclooctylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-benzoyl-N-cyclooctylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. Additionally, 4-benzoyl-N-cyclooctylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-benzoyl-N-cyclooctylbenzamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 4-benzoyl-N-cyclooctylbenzamide has also been shown to reduce pain and inflammation in various animal models of inflammatory diseases. Additionally, 4-benzoyl-N-cyclooctylbenzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. 4-benzoyl-N-cyclooctylbenzamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-N-cyclooctylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-benzoyl-N-cyclooctylbenzamide has also been shown to possess low toxicity and high selectivity for its target enzymes. However, 4-benzoyl-N-cyclooctylbenzamide has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires expertise in organic chemistry. 4-benzoyl-N-cyclooctylbenzamide also has limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for the study of 4-benzoyl-N-cyclooctylbenzamide. One potential direction is the development of novel therapeutic agents based on the structure of 4-benzoyl-N-cyclooctylbenzamide. The anti-inflammatory, analgesic, and anti-tumor effects of 4-benzoyl-N-cyclooctylbenzamide make it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of 4-benzoyl-N-cyclooctylbenzamide. Further research is needed to fully understand the molecular pathways involved in the biological effects of 4-benzoyl-N-cyclooctylbenzamide. Additionally, the potential use of 4-benzoyl-N-cyclooctylbenzamide as an antimicrobial agent and its effects on glucose and lipid metabolism warrant further investigation.
Conclusion:
In conclusion, 4-benzoyl-N-cyclooctylbenzamide is a promising compound with diverse biological activities that have been extensively studied in various scientific research fields. Its potential applications in the development of novel therapeutic agents and its effects on various physiological processes make it a valuable compound for further investigation. However, further research is needed to fully understand the mechanism of action of 4-benzoyl-N-cyclooctylbenzamide and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 4-benzoyl-N-cyclooctylbenzamide involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing 4-benzoyl-N-cyclooctylbenzamide involves the reaction of cyclooctylamine with benzoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate to form the final product. The purity and yield of the synthesized compound depend on various factors, such as the reaction conditions, the quality of starting materials, and the purification methods.
Applications De Recherche Scientifique
4-benzoyl-N-cyclooctylbenzamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the development of novel therapeutic agents. 4-benzoyl-N-cyclooctylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-benzoyl-N-cyclooctylbenzamide has been shown to possess antifungal and antibacterial properties, indicating its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
4-benzoyl-N-cyclooctylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(17-9-5-4-6-10-17)18-13-15-19(16-14-18)22(25)23-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-16,20H,1-3,7-8,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMPHSYFGOQDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-cyclooctylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)


phosphinic acid](/img/structure/B5721762.png)
